1-(4-Methoxycinnamoyl)pyrrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

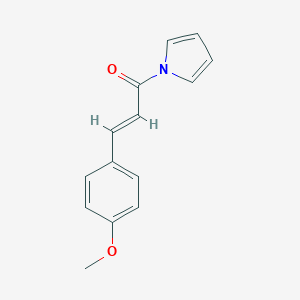

1-(4-Methoxycinnamoyl)pyrrole, also known as (2E)-3-(4-Methoxyphenyl)-1-(1H-pyrrol-1-yl)-2-propen-1-one, is an organic compound with the molecular formula C14H13NO2. This compound is characterized by the presence of a pyrrole ring substituted with a methoxycinnamoyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes.

Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Vorbereitungsmethoden

1-(4-Methoxycinnamoyl)pyrrole is typically synthesized through chemical reactions involving 4-methoxyphenylacrylic anhydride and 1-phenylpyrrole. The reaction is carried out in the presence of chloroform and potassium hydroxide, which facilitates the formation of the desired product .

In industrial settings, the synthesis of pyrroles often involves methods such as the Paal-Knorr synthesis, Hantzsch synthesis, and Knorr synthesis. These methods utilize various starting materials and reaction conditions to produce pyrrole derivatives .

Analyse Chemischer Reaktionen

1-(4-Methoxycinnamoyl)pyrrole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxycinnamoyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxycinnamoyl)pyrrole can be compared with other similar compounds, such as:

1-(4-Hydroxycinnamoyl)pyrrole: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.

1-(4-Methylcinnamoyl)pyrrole: The presence of a methyl group can alter the compound’s physical and chemical properties.

1-(4-Chlorocinnamoyl)pyrrole:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrrole derivatives.

Biologische Aktivität

1-(4-Methoxycinnamoyl)pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Isolated from the herb Piper nigrum, this compound exhibits various pharmacological properties, including anticancer and antimicrobial effects. This article will delve into the biological activity of 1-(4-Methoxycinnamoyl)pyrrole, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

1-(4-Methoxycinnamoyl)pyrrole is characterized by the presence of a methoxycinnamoyl group attached to a pyrrole ring. Its chemical structure can be represented as follows:

This compound's molecular weight is approximately 219.22 g/mol, and it is soluble in organic solvents, making it suitable for various biological assays.

Anticancer Activity

Research has indicated significant anticancer properties of 1-(4-Methoxycinnamoyl)pyrrole against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| HeLa | 12.5 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Inhibition of tubulin polymerization |

In a study by Zhang et al., the compound exhibited an IC50 value of 12.5 µM against HeLa cells, indicating potent antiproliferative activity compared to standard chemotherapeutics . Additionally, it was shown to induce apoptosis through the activation of caspase pathways, leading to cell death in cancerous tissues.

Antimicrobial Activity

The antimicrobial potential of 1-(4-Methoxycinnamoyl)pyrrole has also been explored. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound showed significant inhibitory activity against Staphylococcus aureus with an MIC of 32 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .

The mechanisms underlying the biological activity of 1-(4-Methoxycinnamoyl)pyrrole are multifaceted:

- Anticancer Mechanism : The compound induces apoptosis via mitochondrial pathways and disrupts cell cycle progression, particularly at the G2/M phase. It also inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

- Antimicrobial Mechanism : The antibacterial action is likely due to the inhibition of bacterial DNA gyrase, a target for many antibacterial agents. This inhibition prevents bacterial replication and survival .

Case Study 1: Anticancer Efficacy in Murine Models

A study conducted on murine models demonstrated that administration of 1-(4-Methoxycinnamoyl)pyrrole resulted in a significant reduction in tumor mass compared to control groups. The treatment group showed a decrease in tumor volume by approximately 50% after four weeks of treatment .

Case Study 2: Synergistic Effects with Other Agents

Research has indicated that when combined with conventional chemotherapeutics such as doxorubicin, 1-(4-Methoxycinnamoyl)pyrrole enhances the overall anticancer efficacy, suggesting potential for use in combination therapies to overcome drug resistance in cancer treatment .

Eigenschaften

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBQCQQOHSTKU-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.